molecular formula C6H14ClNO5 B593722 Galactosamine hydrochloride, D-, [1-3H(N)] CAS No. 129521-69-3

Galactosamine hydrochloride, D-, [1-3H(N)]

Cat. No.: B593722
CAS No.: 129521-69-3
M. Wt: 217.638
InChI Key: CBOJBBMQJBVCMW-BQSJPYTISA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Galactosamine hydrochloride, D-, [1-3H(N)]: is a specific hepatotoxic agent metabolized particularly in hepatocytes. It is a 6-carbon amino sugar derived from galactose. This compound is often used in scientific research due to its ability to induce liver injury, making it a valuable tool for studying liver diseases and potential treatments .

Preparation Methods

Synthetic Routes and Reaction Conditions: Galactosamine hydrochloride can be synthesized from galactose through a series of chemical reactions. The process typically involves the conversion of galactose to galactosamine, followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions often include the use of specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity .

Industrial Production Methods: In industrial settings, the production of galactosamine hydrochloride involves large-scale synthesis using similar chemical routes as in laboratory settings. The process is optimized for efficiency and cost-effectiveness, often involving automated systems for precise control of reaction conditions. The final product is purified through crystallization or other separation techniques to achieve the required purity levels for research and industrial applications .

Chemical Reactions Analysis

Types of Reactions: Galactosamine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for different research purposes .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of galactosaminic acid, while reduction can yield galactosamine derivatives with altered functional groups .

Scientific Research Applications

Chemistry: Galactosamine hydrochloride is used in chemical research to study the properties and reactions of amino sugars. It serves as a model compound for understanding the behavior of similar molecules in various chemical environments .

Biology: In biological research, galactosamine hydrochloride is used to induce liver injury in animal models. This allows scientists to study the mechanisms of liver diseases and test potential treatments. It is also used to investigate the role of specific enzymes and pathways in liver metabolism .

Medicine: In medical research, galactosamine hydrochloride is used to develop and test new drugs for liver diseases. By inducing liver injury in animal models, researchers can evaluate the efficacy and safety of potential treatments before clinical trials .

Industry: In industrial applications, galactosamine hydrochloride is used in the production of pharmaceuticals and other products that require high-purity amino sugars. It is also used in the development of diagnostic tools and assays for liver function .

Mechanism of Action

Galactosamine hydrochloride exerts its effects by inhibiting the synthesis of RNA in hepatocytes. This inhibition occurs through the production of uridine diphosphate hexosamines, which deplete the intracellular pool of uracil nucleotides. As a result, the production of RNA and proteins is prevented, leading to hepatocyte death by necrosis and apoptosis . Additionally, galactosamine hydrochloride increases the adherence of polymorphonuclear leukocytes to hepatic endothelial cells and induces superoxide production, contributing to hepatic damage and macrophage infiltration .

Comparison with Similar Compounds

Uniqueness: Galactosamine hydrochloride is unique due to its specific hepatotoxic properties, making it particularly valuable for liver research. Its ability to induce liver injury through RNA synthesis inhibition sets it apart from other amino sugars, which may not have the same targeted effects on hepatocytes .

Properties

IUPAC Name

(2R,3R,4R,5R)-2-amino-3,4,5,6-tetrahydroxy-1-tritiohexan-1-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO5.ClH/c7-3(1-8)5(11)6(12)4(10)2-9;/h1,3-6,9-12H,2,7H2;1H/t3-,4+,5+,6-;/m0./s1/i1T;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CBOJBBMQJBVCMW-BQSJPYTISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(C(C(C(C=O)N)O)O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[3H]C(=O)[C@@H]([C@H]([C@H]([C@@H](CO)O)O)O)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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